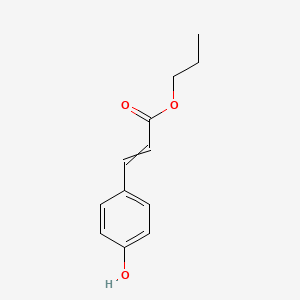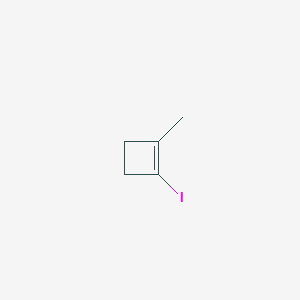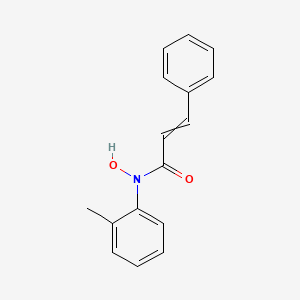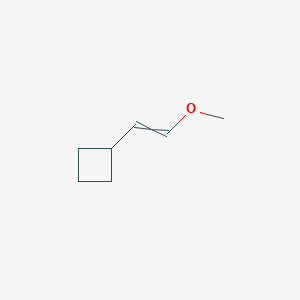![molecular formula C17H28ClNO B14360389 N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine CAS No. 90166-94-2](/img/structure/B14360389.png)
N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine is an organic compound that belongs to the class of amines This compound features a benzyl group attached to a nitrogen atom, which is further connected to a butan-1-amine chain through a 2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine can be achieved through a multi-step process involving the following key steps:
Formation of 1-chloro-2-methylpropan-2-ol: This intermediate can be synthesized by reacting 2-methylpropan-2-ol with concentrated hydrochloric acid.
Etherification: The 1-chloro-2-methylpropan-2-ol is then reacted with an appropriate alkylating agent to form the 2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl group.
Amine Formation: The final step involves the reaction of the etherified intermediate with benzylamine and butan-1-amine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 1-chloro-2-methylpropan-2-yl group can be substituted by nucleophiles such as hydroxide ions.
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Free Radical Bromination: The benzylic position can also undergo bromination in the presence of N-bromosuccinimide (NBS).
Common Reagents and Conditions
Nucleophilic Substitution: Hydroxide ions in aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Free Radical Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Nucleophilic Substitution: Formation of alcohols or ethers.
Oxidation: Formation of carboxylic acids.
Free Radical Bromination: Formation of brominated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine involves its interaction with specific molecular targets. The benzyl group can interact with aromatic receptors, while the amine group can form hydrogen bonds with biological molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine: Unique due to its specific combination of benzyl and butan-1-amine groups.
N-Methylaniline: Similar aromatic amine but lacks the aliphatic chain.
N-Ethyl-N-methylcyclopentylamine: Contains a cycloalkyl group instead of a benzyl group.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
90166-94-2 |
|---|---|
Molecular Formula |
C17H28ClNO |
Molecular Weight |
297.9 g/mol |
IUPAC Name |
N-benzyl-N-[2-(1-chloro-2-methylpropan-2-yl)oxyethyl]butan-1-amine |
InChI |
InChI=1S/C17H28ClNO/c1-4-5-11-19(12-13-20-17(2,3)15-18)14-16-9-7-6-8-10-16/h6-10H,4-5,11-15H2,1-3H3 |
InChI Key |
BGSWVSRXBKQAAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCOC(C)(C)CCl)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)



![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)


![5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14360378.png)
